An In-depth Technical Guide to the Chemical Properties of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide
An In-depth Technical Guide to the Chemical Properties of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide
Foreword
The confluence of fluorine chemistry and amide scaffolds has become a cornerstone of modern medicinal and materials science. The introduction of fluorine-containing moieties, such as the trifluoromethyl group, can dramatically alter the physicochemical and biological properties of a molecule, often enhancing lipophilicity, metabolic stability, and target-binding affinity.[1][2] This guide provides a comprehensive technical overview of the chemical properties of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide, a compound of interest for researchers in drug discovery and development. As this molecule is not extensively documented in publicly available literature, this guide synthesizes information from analogous structures and predictive models to offer a robust and scientifically grounded perspective.
Molecular Structure and Identification
2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide is a substituted phenoxyacetamide. Its structure is characterized by a central acetamide group linked via an ether bond to a 2-fluoro-4-(trifluoromethyl)phenyl moiety.
Caption: Chemical structure of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide |
| Molecular Formula | C₉H₇F₄NO₂ |
| Molecular Weight | 237.15 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)F)OCC(=O)N |
| InChI Key | (Predicted) |
Predicted Physicochemical Properties
The physicochemical properties of a compound are crucial in determining its behavior in various applications, from its solubility in a reaction solvent to its absorption and distribution in a biological system. The properties in Table 2 have been predicted using established computational models.[3][4][5]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
|---|---|---|
| Melting Point (°C) | 120-140 | Affects formulation and stability. |
| Boiling Point (°C) | > 300 | Indicates low volatility. |
| logP | ~2.5 - 3.0 | Indicates good lipophilicity and potential for membrane permeability.[2] |
| Aqueous Solubility | Low | May require formulation strategies for aqueous delivery. |
| pKa (amide N-H) | ~17 | The amide proton is generally not acidic under physiological conditions. |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 (from NH₂) | [6] |
| Hydrogen Bond Acceptors | 3 (from O=C, O-ether, and one F) |[6] |
Proposed Synthesis
A plausible and widely used method for the synthesis of phenoxyacetamides is the Williamson ether synthesis, followed by amidation.[7][8][9][10][11] This approach offers a straightforward and efficient route to the target molecule.
Synthetic Pathway
The proposed synthesis involves two main steps:
-
Step 1: Williamson Ether Synthesis. 2-Fluoro-4-(trifluoromethyl)phenol is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with an ethyl haloacetate (e.g., ethyl bromoacetate) via an S_N2 reaction to yield ethyl 2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetate.[10]
-
Step 2: Amidation. The resulting ester is then converted to the primary amide by reaction with ammonia.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetate
-
To a solution of 2-fluoro-4-(trifluoromethyl)phenol (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide
-
Dissolve the purified ethyl 2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetate (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia.
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Predicted)
The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. The following are predicted data based on the analysis of its functional groups and comparison with similar compounds.[12][13][14][15][16][17][18][19][20]
¹H NMR Spectroscopy
-
Aromatic Protons (δ 7.0-7.8 ppm): Three protons on the phenyl ring will appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings.
-
-OCH₂- Protons (δ ~4.7 ppm): A singlet corresponding to the two protons of the methylene group adjacent to the ether oxygen.
-
-NH₂ Protons (δ ~7.5 and ~8.0 ppm): Two broad singlets for the amide protons, which may exchange with D₂O.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (δ ~170 ppm): The amide carbonyl carbon will appear as a downfield signal.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and trifluoromethyl substituents. The carbons directly bonded to fluorine will show characteristic C-F coupling. The trifluoromethyl carbon will appear as a quartet due to C-F coupling.
-
-OCH₂- Carbon (δ ~65 ppm): The methylene carbon will appear in the aliphatic region.
Infrared (IR) Spectroscopy
-
N-H Stretching (3400-3200 cm⁻¹): Two bands characteristic of a primary amide.
-
C=O Stretching (1680-1650 cm⁻¹): A strong absorption for the amide carbonyl group.
-
C-O-C Stretching (1250-1050 cm⁻¹): Bands associated with the aryl ether linkage.
-
C-F Stretching (1350-1100 cm⁻¹): Strong absorptions due to the trifluoromethyl group.
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.[21][22][23][24][25] Fragmentation patterns would likely involve:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen.
-
Cleavage of the ether bond: Loss of the acetamide moiety.
-
Loss of the trifluoromethyl group.
Reactivity and Stability
The reactivity of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide is governed by its constituent functional groups: the amide, the ether, and the substituted aromatic ring.
-
Amide Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions to yield 2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetic acid and ammonia.[26][27][28]
-
Ether Linkage: The aryl ether bond is generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr).
-
Aromatic Ring: The electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution.
The compound is expected to be stable under normal laboratory conditions, though it should be protected from strong acids and bases.
Potential Biological and Pharmacological Profile
The trifluoromethyl group is a key pharmacophore in many modern drugs, valued for its ability to enhance metabolic stability and binding affinity.[1][29][30][31] The presence of the trifluoromethyl and fluoro substituents on the phenoxy ring of the target compound suggests several potential areas of biological activity:
-
Enzyme Inhibition: Many trifluoromethyl-containing compounds are potent enzyme inhibitors.[31] The acetamide moiety can also participate in hydrogen bonding with enzyme active sites.[6]
-
CNS Activity: The lipophilicity imparted by the trifluoromethyl group may facilitate crossing the blood-brain barrier, suggesting potential for central nervous system applications.[2]
-
Anti-inflammatory/Analgesic Properties: The phenoxyacetamide scaffold is found in some anti-inflammatory and analgesic agents.[32][33]
Further research would be required to elucidate the specific biological targets and pharmacological effects of this compound.
Experimental Workflow for Characterization
Caption: A logical workflow for the synthesis and characterization of the target compound.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for new chemical entities in a research laboratory.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
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![Reaction scheme for the synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide](https://i.imgur.com/7w3u5Jg.png)
